槲皮素水合物

描述

Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .

Synthesis Analysis

Quercetin O-Alkylated quercetin analogs were synthesized and their anticancer activities were assessed by a high-throughout screening (HTS) method . The structure-activity relationships (SAR) showed that introduction of long alkyl chain such as propyl group at the C-3 OH position or short alkyl chain such as e .

Molecular Structure Analysis

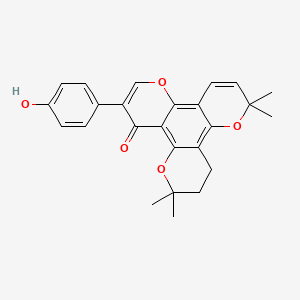

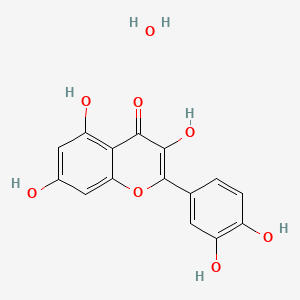

Quercetin is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3’-, 4’-, 5- and 7-positions . It is one of the most abundant flavonoids in edible vegetables, fruit and wine . The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups .

Chemical Reactions Analysis

Quercetin, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .

Physical and Chemical Properties Analysis

Quercetin appears as yellow needles or yellow powder. It converts to anhydrous form at 203-207 °F . Alcoholic solutions taste very bitter .

科学研究应用

抗氧化和抗炎作用

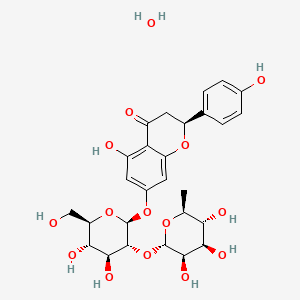

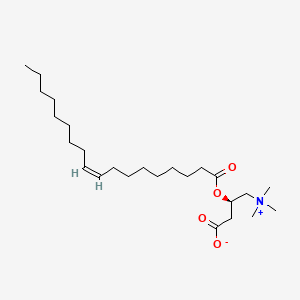

槲皮素是一种有效的抗氧化剂,可以清除自由基,保护细胞免受氧化损伤。它还通过抑制促炎酶而表现出抗炎特性。 研究表明,槲皮素可能有助于减轻慢性炎症性疾病,如关节炎和心血管疾病 {svg_1}.

抗癌活性

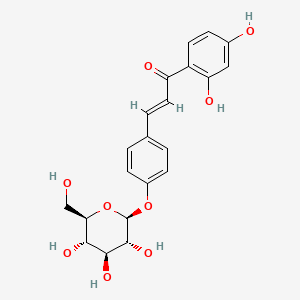

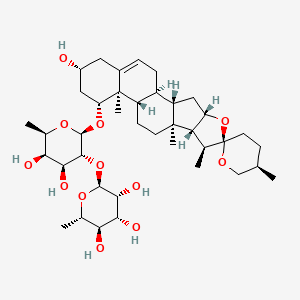

许多研究强调了槲皮素作为抗癌剂的潜力。它抑制乳腺癌、结肠癌、前列腺癌、卵巢癌、子宫内膜癌和肺癌的癌细胞生长。 槲皮素调节参与癌症进展和凋亡的信号通路 {svg_2}.

神经保护和阿尔茨海默病

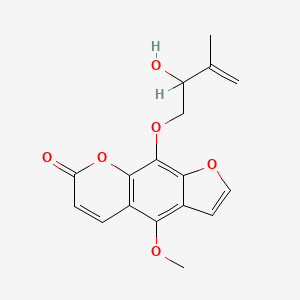

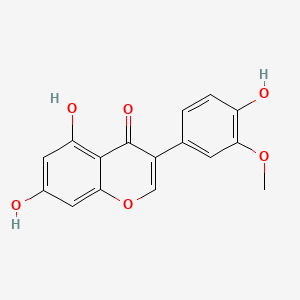

槲皮素可以减少脑中积累的有毒β-淀粉样蛋白(Aβ)斑块,这是阿尔茨海默病的一个标志。 它还影响与tau蛋白磷酸化相关的激酶,这是AD病理的另一个关键方面 {svg_3}.

伤口愈合

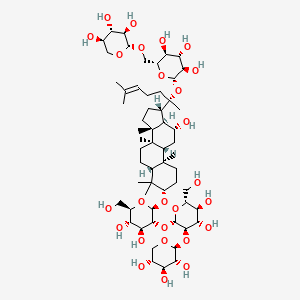

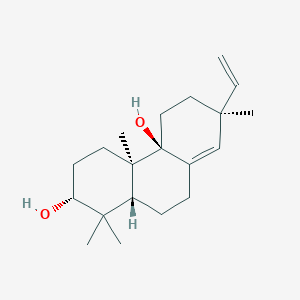

槲皮素通过刺激胶原蛋白合成,增强血管生成和减少炎症来促进伤口愈合。 它加速组织修复和再生 {svg_4}.

生物利用度增强

研究人员已经探索了各种负载槲皮素的纳米系统以提高其口服生物利用度。这些包括纳米悬浮液、脂质体、固体脂质纳米颗粒和其他脂质基载体。 这些策略提高了槲皮素的吸收和功效 {svg_5}.

作用机制

Quercetin hydrate, also known as quercetin, is a natural flavonoid found in many fruits, vegetables, and plants. It has gained significant attention for its potential therapeutic effects on the human body .

Target of Action

Quercetin hydrate primarily targets specific enzymes such as quinone reductase 2 (QR2), phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, and others . These enzymes play crucial roles in various biological processes, including metabolism of toxic quinolines and cellular signaling .

Mode of Action

Quercetin hydrate interacts with its targets by inhibiting their activity. For instance, it acts as a specific QR2 inhibitor, which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, quercetin hydrate may potentially cause lethal oxidative stress . It also has a hydrophilic surface region that preferentially establishes donor hydrogen bonds with water molecules .

Biochemical Pathways

Quercetin hydrate affects several signaling pathways within the cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . By regulating these pathways, quercetin hydrate controls the activity of oncogenic and tumor suppressor ncRNAs . This regulation can lead to various downstream effects, such as inhibition of tumor proliferation, invasion, and metastasis .

Pharmacokinetics

Quercetin hydrate is rapidly metabolized after ingestion, with five metabolites found in human plasma . Its half-life is around 11-12 hours . The presence of two water molecules in its structure enhances its water solubility, allowing for better absorption and utilization by the body, thereby enhancing its bioavailability .

Result of Action

The molecular and cellular effects of quercetin hydrate’s action are diverse. It has been found to have anti-inflammatory, anti-cancer, and immune-boosting properties . It works by neutralizing harmful free radicals in the body, which are unstable molecules that can cause cellular damage and oxidative stress . Moreover, quercetin hydrate has been linked to various health benefits, including improved cardiovascular health, enhanced immune function, and reduced inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quercetin hydrate. For instance, adverse environmental factors increase the production of reactive oxygen species (ROS), which in turn increases the activity of mitochondrial electron transport chains, a significant source of intracellular ROS production . Quercetin hydrate, with its potent antioxidant capacity, can capture these ROS, acting as reducing agents by chelating transition-metal ions .

安全和危害

生化分析

Biochemical Properties

The phenolic hydroxyl groups of Quercetin hydrate act as donors of electrons, and these are responsible for the capture activity of free radicals . In particular, the catechol structure with two hydroxyl groups in the neighboring positions is notably superior to other arrangements in electron donation .

Cellular Effects

Quercetin hydrate has been shown to effectively alter the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth . By transmission electron microscopy (TEM) analysis, it was observed that Quercetin hydrate effectively altered the structural integrity of the cell wall and membrane of E. coli and S. aureus .

Molecular Mechanism

The molecular mechanism of Quercetin hydrate involves its interaction with various biomolecules. Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . In addition to its antioxidant capacity, different pharmacological properties of Quercetin hydrate have been described, such as carcinostatic properties; antiviral, antihypertensive, and anti-inflammatory properties; the ability to protect low-density lipoprotein (LDL) oxidation, and the ability to inhibit angiogenesis .

Temporal Effects in Laboratory Settings

It is known that the bioavailability of Quercetin hydrate is usually relatively low (0.17–7 μg/mL), less than 10% of what is consumed, due to its poor water solubility (hydrophobicity), chemical stability, and absorption profile .

Dosage Effects in Animal Models

Given its low bioavailability, it is likely that the effects of Quercetin hydrate would vary with different dosages .

Metabolic Pathways

Given its antioxidant capacity and its ability to capture reactive species, it is likely that Quercetin hydrate interacts with various enzymes or cofactors .

Transport and Distribution

Given its low bioavailability and poor water solubility, it is likely that Quercetin hydrate interacts with various transporters or binding proteins .

Subcellular Localization

Given its antioxidant capacity and its ability to capture reactive species, it is likely that Quercetin hydrate is localized to specific compartments or organelles where these reactive species are generated .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXFBEYCJRMINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3, 849061-97-8 | |

| Record name | Quercetin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。